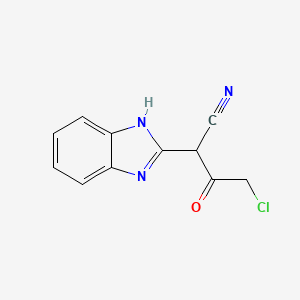

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C12H7ClN4O.

Scientific Research Applications

- BCOB derivatives have shown potential as antiparasitic agents. Researchers have explored their efficacy against various parasites, including protozoans and helminths. These compounds could contribute to combating diseases like malaria, leishmaniasis, and schistosomiasis .

- BCOB derivatives have been investigated for their antioxidant activity. The presence of hydroxyl and methoxy groups in these compounds enhances their radical-scavenging abilities. Such antioxidants play a crucial role in preventing oxidative stress-related diseases .

- BCOB-based molecules exhibit interesting fluorescence properties. Researchers have utilized them as fluorescent probes for biological imaging. Their emission spectra and quantum yields make them valuable tools for visualizing cellular processes .

- BCOB derivatives can serve as ligands in coordination chemistry. Their unique structural features allow them to form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and drug delivery .

- BCOB derivatives participate in diverse organic reactions. Researchers have employed them as building blocks for constructing more complex molecules. Their reactivity and functional groups make them versatile substrates in synthetic chemistry .

- X-ray crystallography studies have revealed the crystal structures of BCOB derivatives. These analyses provide insights into their molecular conformations, intermolecular interactions (such as hydrogen bonding and π-π stacking), and overall stability. Understanding their solid-state arrangements aids in designing new derivatives with improved properties .

Antiparasitic Agents

Antioxidant Properties

Fluorescent Probes

Coordination Chemistry

Organic Synthesis

Crystallography and Structural Analysis

Mechanism of Action

Target of Action

Compounds with a similar structure, such as benzimidazole derivatives, have been reported to exhibit antiparasitic and antioxidant activity . They are known to target parasites like Trichinella spiralis .

Mode of Action

Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .

Result of Action

Benzimidazole derivatives have been reported to exhibit antiparasitic activity, killing parasitic larvae . They also show antioxidant activity, acting as effective radical scavengers .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPUKQWTWOKPNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)